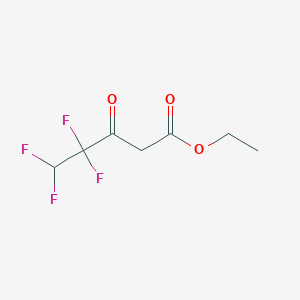

ethyl4,4,5,5-tetrafluoro-3-oxo-pentanoate

説明

Significance of Fluorine Incorporation in Organic Molecules

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, metabolic stability, and binding affinity to biological targets. In medicinal chemistry, for instance, the strategic placement of fluorine atoms can lead to enhanced drug efficacy and improved pharmacokinetic profiles. The C-F bond is exceptionally strong, which can protect adjacent parts of a molecule from metabolic degradation, thereby increasing the drug's half-life.

Overview of β-Keto Esters as Versatile Synthetic Intermediates

β-Keto esters are characterized by a ketone functional group at the β-position relative to an ester group. This arrangement results in an acidic α-proton, which can be readily removed by a base to form a stabilized enolate. This enolate is a powerful nucleophile that can participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, acylations, and condensations. The dual functionality of β-keto esters also allows for a variety of subsequent transformations, making them a cornerstone in the synthesis of a vast range of organic compounds, from pharmaceuticals to materials.

Unique Chemical Properties and Reactivity Profile of Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate within Fluorinated β-Keto Ester Chemistry

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, with the CAS number 133291-73-3, is a prime example of a fluorinated β-keto ester. chembk.com Its structure combines the classic β-keto ester framework with a tetrafluoroethyl group.

Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₇H₈F₄O₃ |

| Molecular Weight | 216.13 g/mol |

| CAS Number | 133291-73-3 |

This data is compiled from publicly available chemical supplier information. chembk.comfluorine1.ru

The presence of the four fluorine atoms significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the tetrafluoroethyl group enhances the acidity of the α-protons, making the formation of the corresponding enolate even more favorable than in its non-fluorinated counterparts.

A key feature of β-keto esters is their existence as a mixture of keto and enol tautomers in equilibrium. The position of this equilibrium is influenced by factors such as the solvent and the electronic nature of the substituents. In the case of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, the electron-withdrawing fluorine atoms are expected to have a pronounced effect on this keto-enol tautomerism.

The reactivity of this compound is dominated by the chemistry of its enolate form. A common method for the synthesis of β-keto esters is the Claisen condensation, which involves the reaction of two ester molecules in the presence of a strong base. organic-chemistry.orgwikipedia.org For the synthesis of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, a crossed Claisen condensation between ethyl acetate (B1210297) and an appropriate tetrafluorinated ester would be a plausible route.

Scope of Academic Research on Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate

While specific research focusing solely on ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is not extensively documented in publicly available literature, significant insights can be drawn from studies on closely related polyfluorinated β-keto esters. A notable area of research is their application in multicomponent reactions for the synthesis of complex heterocyclic compounds.

For instance, research on the closely related compound, ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, has demonstrated its utility in one-pot, three-component reactions. researchgate.net In these reactions, the fluorinated β-keto ester, an aldehyde, and a diamine react to form complex heterocyclic scaffolds such as pyrido[1,2-a]pyrimidines. researchgate.net This type of reaction highlights the potential of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate as a valuable building block for generating molecular diversity in drug discovery and materials science. The reactivity of the enolate, coupled with the influence of the fluoroalkyl group, allows for the construction of intricate molecular architectures in an efficient manner.

The academic interest in such compounds stems from their potential to serve as precursors to novel fluorinated heterocycles, which are of significant interest in medicinal and agricultural chemistry due to their often-enhanced biological activities.

Structure

3D Structure

特性

IUPAC Name |

ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F4O3/c1-2-14-5(13)3-4(12)7(10,11)6(8)9/h6H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHRNDLJLFFNECD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C(C(F)F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Ethyl 4,4,5,5 Tetrafluoro 3 Oxo Pentanoate and Analogues

Classical Condensation Reactions

The most fundamental route to β-keto esters, including fluorinated analogues, is the Claisen condensation. wikipedia.orglibretexts.org This carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base to yield a β-keto ester. libretexts.orglibretexts.org The mechanism involves the formation of an enolate from one ester, which then acts as a nucleophile, attacking the carbonyl group of a second ester molecule. libretexts.orgmasterorganicchemistry.com

Claisen Condensation Approaches

The synthesis of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is a classic example of a mixed or "crossed" Claisen condensation. youtube.com This technique involves the reaction between two different esters. chemistrysteps.com For the reaction to be efficient and yield a single primary product, one of the esters should be incapable of forming an enolate (i.e., it lacks α-hydrogens), while the other must be enolizable. chemistrysteps.com

In the context of preparing fluorinated β-keto esters, the general strategy involves reacting a non-fluorinated, enolizable ester with a fluorinated, non-enolizable ester. google.comchemicalbook.com For instance, the synthesis of ethyl 4,4-difluoro-3-oxobutanoate is achieved by reacting ethyl acetate (B1210297) with ethyl difluoroacetate (B1230586) in the presence of sodium ethoxide. chemicalbook.com The reaction proceeds as the ethoxide base deprotonates the α-carbon of ethyl acetate, forming an enolate. This enolate then attacks the electrophilic carbonyl carbon of the highly electron-deficient ethyl difluoroacetate. The subsequent elimination of an ethoxide leaving group from the tetrahedral intermediate yields the target β-keto ester. libretexts.orgopenstax.org After the primary reaction, an acidic workup is necessary to protonate the resulting enolate of the β-keto ester product, which is highly stabilized and readily formed under the basic reaction conditions. masterorganicchemistry.comuomustansiriyah.edu.iq

Variations with Lithium Hexamethyldisilazide and Related Bases

While traditional bases like sodium ethoxide are effective, their use can be complicated by reversible reactions and potential side reactions. wikipedia.orglibretexts.org To achieve greater control, particularly in mixed Claisen condensations, strong, non-nucleophilic bases are often employed. wikipedia.orgyoutube.com Lithium hexamethyldisilazide (LiHMDS) and lithium diisopropylamide (LDA) are prominent examples. wikipedia.orgyoutube.com

LiHMDS is a potent, sterically hindered base that is less nucleophilic than alkoxides, minimizing unwanted side reactions. wikipedia.org Its conjugate acid has a pKa of approximately 26, making it a powerful deprotonating agent. wikipedia.org The key advantage of using bases like LDA or LiHMDS is their ability to rapidly and irreversibly deprotonate the enolizable ester, converting it completely into its lithium enolate form. youtube.comyoutube.com This quantitative enolate formation prevents the self-condensation of the enolizable ester, as there is no neutral form of it left in the solution to act as an electrophile. chemistrysteps.com The pre-formed enolate can then be reacted cleanly with the second, non-enolizable (fluorinated) ester, leading to higher yields and purer products. This approach is particularly valuable for creating α,α-dialkylated β-keto esters, which are often difficult to synthesize via traditional methods. organic-chemistry.org

Role of Specific Ester and Fluorinated Ester Precursors

The selection of appropriate precursors is critical for the successful synthesis of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate via a mixed Claisen condensation. The structure of the target molecule dictates the necessary starting materials.

Enolizable Ester Precursor : To form the backbone of the pentanoate chain, an acetate ester is required. Ethyl acetate is the logical choice as it provides the necessary two-carbon enolizable component and matches the ethyl group of the final ester product.

Fluorinated Ester Precursor : The fluorinated acyl group is introduced via a non-enolizable fluorinated ester. For the target compound, ethyl 2,2,3,3,3-pentafluoropropanoate (ethyl pentafluoropropionate) serves as the electrophilic partner. This ester lacks α-hydrogens and is highly reactive due to the strong electron-withdrawing effect of the pentafluoroethyl group.

The reaction involves the deprotonation of ethyl acetate by a strong base (like LiHMDS or sodium ethoxide) to form the nucleophilic enolate, which then attacks the carbonyl of ethyl pentafluoropropionate. Subsequent elimination of ethoxide yields ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate. A similar strategy is documented for producing other polyfluoro-β-keto esters, where polyfluorocarboxylic acid anhydrides or chlorides are reacted with an ester enolate. google.comgoogle.com

| Target Compound | Enolizable Precursor | Fluorinated Precursor | Base | Reported Yield | Reference |

|---|---|---|---|---|---|

| Ethyl 4,4-difluoro-3-oxobutanoate | Ethyl acetate | Ethyl difluoroacetate | Sodium ethoxide | 95.6% | chemicalbook.com |

| α-Alkyl-polyfluoro-β-keto ester | Carboxylic acid chloride | Polyfluoroacetic anhydride | Tertiary amine | Not specified | google.com |

| General β-ketoesters | Enolizable Ester | Activated Tertiary Amide | LiHMDS | Good | organic-chemistry.org |

Modern Catalytic Synthesis Strategies

Beyond classical methods, modern catalytic strategies offer advanced pathways for synthesizing fluorinated β-keto esters, often providing higher efficiency and enantioselectivity. These methods are broadly categorized into metal-catalyzed and organocatalytic approaches.

Metal-Catalyzed Preparations

Transition-metal catalysis has become a powerful tool for constructing carbon-carbon bonds, including those in complex fluorinated molecules. nih.govnih.govlibretexts.org Palladium is one of the most frequently used metals for these transformations, but catalysts based on titanium, copper, nickel, and rhodium have also been successfully applied. nih.govnih.gov

For the synthesis of fluorinated β-keto esters, metal-catalyzed methods can offer alternatives to the classical Claisen condensation. For example, titanium-catalyzed crossed Claisen condensations have been developed that allow for the synthesis of thermodynamically unfavorable α,α-dialkylated β-keto esters. organic-chemistry.org In another approach, Togni and Hintermann described the use of a Titanium/TADDOL complex for the catalytic α-fluorination of β-keto esters, demonstrating that chiral metal complexes can effectively promote stereoselective fluorination. mdpi.com Other developments include palladium-catalyzed reactions that form C-C bonds through mechanisms like reductive elimination and migratory insertion. libretexts.orgnih.gov While direct metal-catalyzed synthesis of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate from simpler precursors is not widely documented, these catalytic principles form the basis for ongoing research into more efficient synthetic routes for fluorinated compounds. nih.govresearchgate.net

| Reaction Type | Catalyst System | Substrates | Product Type | Reference |

|---|---|---|---|---|

| α-Fluorination | Ti/TADDOL | α-Substituted β-keto esters | α-Fluoro-β-keto esters | mdpi.com |

| Crossed Claisen Condensation | TiCl4 | Ketene silyl (B83357) acetals & Acid chlorides | α-Alkylated β-keto esters | organic-chemistry.org |

| Decarboxylative Allylation | Pd(0) complexes | Allyl β-keto carboxylates | α-Allyl ketones | nih.gov |

| Intramolecular Cyclization | Pd(OAc)2/PCy3 | 2-Arylbenzoyl fluorides | Fluorenones | researchgate.net |

Organocatalytic Approaches

Organocatalysis, which utilizes small, metal-free organic molecules to accelerate reactions, has emerged as a major field in synthetic chemistry. It is particularly powerful for asymmetric synthesis, enabling the production of chiral molecules with high enantioselectivity. rsc.org Several organocatalytic strategies have been developed for the synthesis and modification of fluorinated β-keto esters. mdpi.com

One prominent method is phase-transfer catalysis (PTC), where chiral quaternary ammonium (B1175870) salts derived from cinchona alkaloids are used to mediate the enantioselective fluorination of β-keto esters. mdpi.comacs.org These catalysts shepherd the reactants between different phases to facilitate the reaction. Another successful approach involves the use of primary amines, such as those derived from β,β-diaryl serines, which have been shown to be efficient catalysts for the α-fluorination of β-dicarbonyl compounds, including β-keto esters. researchgate.net These reactions often proceed with high yields and excellent enantioselectivity (up to 98% ee). researchgate.net Furthermore, organocatalysts like squaramides have demonstrated high activity in reactions involving β-keto thioesters, which are sulfur analogs of β-keto esters, suggesting their potential applicability to a broader range of substrates. chemrxiv.org

| Catalyst Type | Example Catalyst | Reaction | Key Feature | Reference |

|---|---|---|---|---|

| Phase-Transfer Catalyst | Cinchona alkaloid derivatives | Enantioselective fluorination | Good to moderate enantioselectivity | acs.org |

| Primary Amine | β,β-Diaryl serines | Enantioselective α-fluorination | Excellent enantioselectivity (up to 98% ee) | researchgate.net |

| Bifunctional Catalyst | Thiourea (B124793) derivatives | Asymmetric fluorination | Activation via hydrogen bonding | mdpi.com |

| Squaramide | Simple squaramides | Michael addition of β-keto thioesters | High activity at low catalyst loading (0.1 mol%) | chemrxiv.org |

Chemo-Enzymatic Synthesis Methods

Chemo-enzymatic methods offer a powerful approach for the synthesis of complex molecules by combining the selectivity of enzymes with the practicality of chemical reactions. In the context of fluorinated β-keto esters, enzymes like ketoreductases and lipases are particularly valuable.

Ketoreductases (KREDs) are instrumental in producing chiral fluorinated hydroxy ketones and esters through the stereoselective reduction of prochiral ketones. nih.gov A key strategy is the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. alaska.edu This process relies on the rapid in-situ racemization of the α-chiral center, allowing for the theoretical conversion of 100% of the racemic starting material into a single stereoisomeric product. frontiersin.orgnih.gov Commercially available KREDs have been successfully used to synthesize α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. alaska.edu For instance, the reduction of various aromatic α-fluoro-β-keto esters using KRED 110 yielded the anti (2S,3S) isomer, while KRED 130 predominantly gave the syn (2S,3R) isomer. alaska.edu This enzymatic approach provides access to enantiomerically pure building blocks that are valuable for medicinal chemistry. alaska.edu

Another chemo-enzymatic strategy involves the use of lipases. Lipases are widely used in industrial biocatalysis for their ability to catalyze esterification, transesterification, and hydrolysis reactions. scielo.br In the synthesis of ester-containing compounds, lipases offer high chemo-, regio-, and enantioselectivity under mild reaction conditions. nih.govacs.org For example, immobilized Candida antarctica lipase (B570770) B (Novozym 435) is a versatile and robust catalyst for the synthesis of a variety of esters and amides. nih.govacs.org While specific examples for the direct synthesis of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate using lipases are not prominent, the general applicability of lipase-catalyzed esterification of fluorinated carboxylic acids or alcohols presents a viable synthetic route. scielo.br The choice of solvent and water activity are critical parameters in shifting the reaction equilibrium towards synthesis rather than hydrolysis. scielo.brnih.gov

The combination of chemical synthesis to create a racemic fluorinated β-keto ester followed by enzymatic resolution is a hallmark of chemo-enzymatic methods. acs.org This approach leverages the strengths of both disciplines to create stereochemically defined, complex fluorinated molecules. rsc.org

Fluorination and Deoxofluorination Protocols

Traditional chemical methods, including direct fluorination and deoxofluorination, remain fundamental in the synthesis of fluorinated keto esters.

Direct Fluorination of Related Keto Esters

The direct introduction of fluorine at the α-position of a β-keto ester is a common method for synthesizing α-fluorinated analogs. This is typically achieved using electrophilic fluorinating agents. A variety of N-F reagents, such as Selectfluor® (F-TEDA-BF4) and N-fluorobenzenesulfonimide (NFSI), are widely employed for this transformation.

The development of catalytic, enantioselective fluorination has been a significant area of research. Chiral metal complexes and organocatalysts are used to control the stereochemistry of the newly formed C-F bond. For instance, titanium-TADDOL complexes have been used for the catalytic enantioselective fluorination of β-keto esters, achieving up to 90% enantiomeric excess (ee). acs.org Copper(II) complexes with chiral bis(oxazoline) ligands have also proven effective, particularly for the fluorination of cyclic β-keto esters, affording products in high yields and excellent enantioselectivities (up to 99% ee) in both batch and continuous-flow microreactors. nih.gov Mechanistically, these reactions often proceed through a chiral enolate intermediate that is selectively attacked by the electrophilic fluorine source.

Below is a table summarizing various catalytic systems used for the direct fluorination of β-keto esters:

| Catalyst/Ligand | Fluorinating Agent | Substrate Type | Yield (%) | ee (%) | Reference |

| Ti/TADDOL | F-TEDA | Acyclic β-keto esters | - | 62-90 | nih.gov |

| Cu(OTf)₂/Spirooxazoline | - | β-keto esters | High | up to 98 | |

| Cu(OTf)₂/Bis(oxazoline) | - | β-keto esters | High | High | scielo.br |

| Eu(III)triflate/pybox | NFSI | 3-oxo esters | Excellent | Excellent | acs.org |

| Cinchona Alkaloids (PTC) | NFSI | t-butyl 1-indanone-2-carboxylates | 94-98 | 94-98 | nih.gov |

Deoxofluorination of Carbonyl Groups in β-Keto Esters with Specialized Reagents (e.g., SF₄)

Deoxofluorination is a powerful transformation that converts carbonyl groups into geminal difluorides. For β-keto esters, this reaction can be used to synthesize β,β-difluoro esters and the corresponding carboxylic acids, which are valuable building blocks in medicinal chemistry. acs.org

Sulfur tetrafluoride (SF₄) is a potent and cost-effective reagent for deoxofluorination. rsc.org The reaction of β-keto esters with SF₄ typically converts the keto group into a difluoromethylene group. nih.govacs.org These reactions are often conducted in an autoclave due to the gaseous and hazardous nature of SF₄. acs.org The reaction can be accompanied by side reactions like dehydrofluorination, but conditions can be optimized, for example by using hydrogen fluoride (B91410) (HF) as a solvent at room temperature, to improve the yield of the desired difluoro product. acs.org

While effective, the hazardous nature of SF₄ has led to the development of alternative reagents like diethylaminosulfur trifluoride (DAST). However, in the case of β-keto esters, DAST can lead to unexpected oxidation products instead of the desired deoxofluorination. acs.org This makes SF₄ a necessary, albeit challenging, reagent for certain transformations. nih.gov Recent developments have explored the use of SF₄ in continuous flow reactors to improve safety and control over the reaction conditions. nih.govnih.gov

The deoxofluorination of various dicarbonyl compounds has also been studied using reagents like Deoxofluor. For β-diketones, this can lead to the formation of difluoroalkenones. The reaction of SF₄ with carbonyl compounds is a well-established method, though sometimes it can lead to unexpected products.

Below is a table summarizing the deoxofluorination of related keto compounds:

| Substrate | Reagent | Product Type | Notes | Reference |

| β-Keto esters | SF₄/HF | β,β-Difluorocarboxylic acids | Efficient method for multigram synthesis | nih.govacs.org |

| α-Diketones | Deoxofluor/HF (cat.) | Vicinal difluoro or tetrafluoro derivatives | Product depends on stoichiometry and conditions | |

| β-Diketones | Deoxofluor/HF (cat.) | Difluoroalkenones (E/Z mixture) | Good yields | |

| Aldehydes/Ketones | SF₄ | Geminal difluorides | General transformation | rsc.org |

Chemical Reactivity and Transformations of Ethyl 4,4,5,5 Tetrafluoro 3 Oxo Pentanoate

Nucleophilic Addition Reactions

The reactivity of the ketone and ester carbonyl groups in ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is central to its synthetic applications. The ketone carbonyl, being more electrophilic, is the primary site for nucleophilic attack.

Carbonyl Reactivity and Derivatization to Hydroxyl Groups

The ketone moiety of polyfluorinated β-oxo esters readily undergoes nucleophilic addition, leading to the formation of tertiary alcohols. This reactivity is demonstrated in multicomponent reactions where the carbonyl group is attacked by a nucleophile. For instance, in three-component reactions involving aldehydes and diamines, the initial β-oxo ester can be transformed into a final heterocyclic product bearing a hydroxyl group. This occurs when the carbonyl carbon is attacked during the reaction cascade, resulting in a stable hydroxyalkyl substituent on the newly formed ring system. researchgate.net

Similarly, related fluorinated ketoesters, like ethyl trifluoropyruvate, react with amino alcohols and ketones to form complex bicycles functionalized with a hydroxyester fragment. nih.gov This transformation underscores the susceptibility of the ketone to addition reactions, which can be leveraged to introduce hydroxyl functionality into more complex molecular architectures. The crystal structure of such products confirms the formation of these hydroxyl groups and their participation in intermolecular hydrogen bonding. nih.gov

Stereoselective Reduction of the Ketone Moiety

The asymmetric reduction of the ketone in β-keto esters is a valuable transformation for producing chiral β-hydroxy esters, which are important synthetic intermediates. While direct studies on ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate are not prevalent, extensive research on analogous compounds like ethyl 4-chloro-3-oxobutanoate provides a strong precedent for its stereoselective reduction.

Enzymatic methods have proven highly effective for this purpose. For example, NADPH-dependent aldehyde reductase from Sporobolomyces salmonicolor has been used to catalyze the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate. nih.gov To overcome substrate instability and enzyme inhibition in aqueous media, a diphasic system (e.g., n-butyl acetate-water) can be employed, leading to high yields and enantiomeric excess of the corresponding (R)-hydroxy ester. nih.gov

Screening of various microorganisms has also identified fungal strains capable of stereoselectively reducing β-keto esters. Several fungi have been shown to reduce ethyl 4-chloro-3-oxobutanoate with high (S)-selectivity. nih.gov Specifically, Cylindrocarpon sclerotigenum provided the (S)-hydroxy ester product in high yield and with excellent optical purity (>99% e.e.). nih.gov These biocatalytic approaches, utilizing either isolated enzymes or whole-cell systems, represent a powerful strategy for the stereoselective reduction of the ketone moiety in ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate.

Table 1: Biocatalytic Stereoselective Reduction of Ethyl 4-chloro-3-oxobutanoate

| Catalyst | Product Configuration | Enantiomeric Excess (e.e.) | Key Features |

|---|---|---|---|

| Aldehyde Reductase (S. salmonicolor) | (R) | 86% | Reaction performed in an n-butyl acetate-water diphasic system to improve stability and yield. nih.gov |

Condensation and Cyclization Reactions

Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is an ideal substrate for condensation and cyclization reactions, enabling the construction of diverse heterocyclic systems. These reactions capitalize on the compound's dual functionality: the electrophilic carbonyls and the acidic α-protons.

Reactions Leading to Heterocyclic Frameworks

The β-keto ester motif is a classic precursor for a wide array of carbocyclic and heterocyclic structures through condensation reactions. For example, related phosphorane derivatives of β-keto esters are used in cyclocondensation reactions to form oxocyclohexenecarboxylates and in double Michael additions for the synthesis of polysubstituted cyclopentanones. sigmaaldrich.com These transformations highlight the potential of the α-carbon and the carbonyl group to participate in ring-forming reactions. The reaction of β-keto esters with oxazolones can also lead to the formation of 2H-pyran-2-ones. sigmaaldrich.com

Formation of Nitrogen-Containing Heterocycles

A significant application of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate and its analogs is in the synthesis of nitrogen-containing heterocycles, which are scaffolds of immense interest in medicinal chemistry. mdpi.comnih.govnih.gov

A prime example is the one-pot, three-component reaction of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate (a close analog) with various aldehydes and 1,3-diaminopropane (B46017). This efficient method leads to the formation of the pyrido[1,2-a]pyrimidine (B8458354) core, a valuable heterocyclic framework. researchgate.net Similarly, reactions with 2-(aminomethyl)aniline (B1197330) can produce complex tetracyclic systems like pyrido[2,1-b]quinazolin-9-ones. researchgate.net

Multicomponent domino cyclizations involving similar fluorinated ketoesters, methyl ketones, and amino alcohols have been developed to synthesize bicyclic γ-lactams, such as tetrahydropyrrolo[2,1-b]oxazol-5-ones and tetrahydropyrrolo[2,1-b] sigmaaldrich.commdpi.comoxazine-6-ones. nih.gov These reactions often proceed with the formation of multiple new bonds and stereocenters in a single operation. nih.gov The versatility of these reactions allows for the creation of a library of complex nitrogen-containing heterocycles by varying the components. nih.gov

Table 2: Synthesis of Nitrogen-Containing Heterocycles

| Reactants | Product Type | Key Features |

|---|---|---|

| Ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, aldehydes, 1,3-diaminopropane | Pyrido[1,2-a]pyrimidines | Efficient one-pot, three-component synthesis of the heterocyclic core. researchgate.net |

α-Functionalization and Carbon-Carbon Bond Formation

The methylene (B1212753) group situated between the ketone and ester carbonyls in ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is activated and readily enolizable. The resulting enolate is a soft nucleophile, making it an excellent candidate for α-functionalization and carbon-carbon bond formation.

While specific examples for ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate are limited, the reactivity of analogous β-dicarbonyl compounds provides a clear blueprint. For instance, ethyl 3-oxo-4-(triphenylphosphoranylidene)butyrate, which possesses a related structural motif, is a reactant for stereoselective double Michael addition reactions to create polysubstituted cyclopentanones. sigmaaldrich.com It also participates in asymmetric domino condensation and spirocyclization reactions to form hydroindanes. sigmaaldrich.com These reactions hinge on the nucleophilic character of the α-carbon, which attacks electrophilic centers to forge new C-C bonds. This established reactivity pattern suggests that ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate can serve as a pro-nucleophile for various C-C bond-forming transformations, including alkylations, acylations, and conjugate additions.

Carbon-Oxygen Bond Transformations

The ester and ketone functionalities of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate are also sites for various chemical transformations, including modifications and removal of these groups.

The ethyl ester group of the title compound can be modified through standard ester manipulations. For example, it can be hydrolyzed to the corresponding carboxylic acid under basic or acidic conditions, although care must be taken to avoid other potential side reactions like deacylation. Transesterification with other alcohols is also a feasible transformation, allowing for the introduction of different alkyl or aryl groups. These modifications can be important for tuning the properties of the molecule or for subsequent synthetic steps. A three-component reaction involving ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate with aldehydes and 1,3-diaminopropane has been reported, showcasing the reactivity of the ester and keto groups in forming complex heterocyclic structures. researchgate.net

Deacylation, or the removal of the acyl group, is a common transformation for β-keto esters. This can be achieved under various conditions, often involving hydrolysis followed by decarboxylation. For polyfluorinated β-keto esters, these reactions can sometimes be challenging due to the stability of the C-C bond adjacent to the fluoroalkyl group. However, specific conditions can be employed to facilitate this process, leading to the formation of a fluorinated ketone. The reactivity of the compound in such transformations is crucial for its application as a synthetic intermediate.

Rearrangement and Cleavage Reactions

The reactivity of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate in rearrangement and cleavage reactions is influenced by the presence of the electron-withdrawing tetrafluoroethyl group and the inherent functionalities of a β-keto ester. These reactions often require specific conditions to proceed and can lead to a variety of products.

The retro-Michael reaction is a chemical transformation that involves the fragmentation of a carbon-carbon bond in a 1,5-dicarbonyl compound or a related system, effectively reversing a Michael addition. For β-keto esters, this reaction is generally not a favored pathway.

Detailed research findings on the retro-Michael type reactions specifically for ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate are not extensively documented in the available literature. However, studies on analogous non-fluorinated 1,5-dicarbonyl systems provide insight into the expected reactivity. Research has shown that 1,5-keto esters tend to give poor yields of retro-Michael cleavage products under typical reaction conditions. The stability of the potential carbanion intermediate and the nature of the leaving group are critical factors influencing the feasibility of this reaction.

While direct evidence is scarce, it is postulated that under forcing conditions, such as high temperatures or strong bases, a retro-Michael type fragmentation could occur. The anticipated products of such a reaction would be ethyl acetoacetate (B1235776) and 1,1,2,2-tetrafluoroethylene.

Table 1: Postulated Retro-Michael Type Reaction of Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate

| Reactant | Conditions | Postulated Products | Notes |

| Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate | High Temperature / Strong Base | Ethyl acetoacetate, 1,1,2,2-Tetrafluoroethylene | This reaction is not well-documented and is expected to have a low yield based on the reactivity of similar 1,5-keto esters. |

Given the general reluctance of β-keto esters to undergo efficient retro-Michael reactions, alternative cleavage and rearrangement pathways are often more prevalent for this class of compounds.

Stereochemical Aspects in the Synthesis and Reactivity of Fluorinated β Keto Esters

Enantioselective and Diastereoselective Synthesis

The creation of stereocenters, particularly those bearing a fluorine atom, is a key challenge in organic synthesis. Enantioselective and diastereoselective methods are employed to control the three-dimensional arrangement of atoms in molecules like ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate.

Asymmetric transformations are frequently achieved using chiral catalysts, which create a chiral environment for the reaction to proceed, favoring the formation of one stereoisomer over another. The design of chiral ligands that coordinate to a metal center is a cornerstone of this approach.

For the enantioselective fluorination of β-keto esters, various metal-ligand complexes have been developed. An early breakthrough involved the use of titanium complexes with TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) ligands. These Ti/TADDOL complexes function as Lewis acids, activating the β-keto ester substrate towards electrophilic fluorinating agents like Selectfluor®, leading to fluorinated products with enantiomeric excesses (ee) ranging from 62–90%. mdpi.comresearchgate.net

More recently, copper(II) complexes with newly designed ligands have shown high efficiency. For instance, a catalyst prepared from copper(II) trifluoromethanesulfonate (Cu(OTf)₂) and a spirooxazoline ligand has been used for the highly enantioselective chlorination of β-keto esters, a process that can be followed by nucleophilic fluorination to build the C-F bond. acs.org This highlights the flexibility of using chiral Lewis acid catalysis for introducing halogens with high stereocontrol.

Another powerful strategy is phase-transfer catalysis (PTC). In this method, a chiral catalyst, typically a quaternary ammonium (B1175870) salt derived from a natural product like a cinchona alkaloid, transports a reactant between an aqueous and an organic phase. This approach has been successfully applied to the enantioselective fluorination of β-keto esters using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). mdpi.com Chiral bifunctional phase-transfer catalysts based on binaphthyl derivatives have also afforded excellent yields and enantioselectivities (up to 98% ee) in the fluorination of related β-dicarbonyl compounds. mdpi.com

Table 1: Examples of Chiral Ligands/Catalysts in Asymmetric Halogenation of β-Keto Esters

| Catalyst/Ligand System | Metal | Reaction Type | Substrate Type | Enantiomeric Excess (ee) | Reference |

| TADDOL | Ti | Electrophilic Fluorination | Acyclic β-Keto Ester | 62-90% | mdpi.com |

| Spirooxazoline Ligand | Cu(II) | Electrophilic Chlorination | β-Keto Ester | Up to 98% | acs.org |

| Cinchona Alkaloid Derivative | - | Phase-Transfer Fluorination | β-Keto Ester | Moderate to Good | mdpi.com |

| Binaphthyl Derivative | - | Phase-Transfer Fluorination | 1-Indanone-2-carboxylate | 94-98% | mdpi.com |

The construction of quaternary stereogenic centers—a carbon atom bonded to four different non-hydrogen substituents—is particularly challenging due to steric hindrance. When one of these substituents is a fluorine atom, the challenge is amplified. The synthesis of compounds like ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate often involves intermediates where the creation of a C-F quaternary stereocenter is a key step.

Both metal-catalyzed and organocatalyzed methods have been extensively developed for this purpose. researchgate.netnih.gov Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool. For example, the conjugate addition of α-fluoroketoesters to nitroolefins, catalyzed by cinchona alkaloid derivatives, can efficiently form two consecutive stereocenters, one of which is a fluorinated quaternary center, with excellent enantioselectivity. rsc.orgnih.gov

The direct enantioselective fluorination of α-substituted β-keto esters is the most straightforward method for creating a C-F quaternary center. mdpi.comsemanticscholar.org This reaction requires a catalyst that can effectively discriminate between the two enantiotopic faces of the enolate intermediate. The success of these reactions relies heavily on the careful design of the chiral catalyst, whether it's a metal complex or an organocatalyst, to create a well-defined chiral pocket around the active site. mdpi.comnih.gov

Dynamic Kinetic Resolution Processes

Dynamic kinetic resolution (DKR) is a powerful strategy for converting a racemic mixture (a 50:50 mix of two enantiomers) into a single, enantiomerically pure product. This process combines the kinetic resolution of the starting material with an in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of the desired product.

For fluorinated β-keto esters, which can racemize via enolization, DKR is particularly effective. rsc.org Asymmetric hydrogenation of racemic α-fluoro-β-keto esters is a prime example. Using a chiral catalyst, one enantiomer is hydrogenated much faster than the other. Because the starting material can rapidly interconvert between its two enantiomeric forms, the entire mixture is converted into a single diastereomer of the reduced product. An Iridium complex with the f-diaphos ligand has been shown to catalyze such hydrogenations with exceptional stereoselectivity, achieving over 99% ee and 99:1 diastereomeric ratio (dr). rsc.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical methods. Ketoreductases (KREDs) are enzymes that catalyze the reduction of ketones to alcohols with high stereoselectivity. frontiersin.org They are particularly well-suited for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters. alaska.edu

In a typical DYRKR process using a KRED, the enzyme selectively reduces one enantiomer of the fluorinated β-keto ester. The remaining, unreacted enantiomer undergoes rapid racemization, continuously feeding the substrate pool for the enzyme. This results in the formation of an α-fluoro-β-hydroxy ester with two adjacent stereocenters in high diastereomeric and enantiomeric excess. frontiersin.orgalaska.edu Commercially available KREDs can provide access to either syn or anti diastereomers of the product, depending on the specific enzyme chosen. alaska.edu For example, KRED 110 has been shown to produce the anti (2S, 3S) isomer, while KRED 130 yields the syn (2S, 3R) isomer from the same substrates. alaska.edu This methodology provides a reliable route to enantiomerically and diastereomerically pure α-fluoro-β-hydroxy esters, which are valuable building blocks for pharmaceuticals.

Table 2: Stereoselective Reduction of Aromatic α-Fluoro-β-Keto Esters via DYRKR with Ketoreductases

| Enzyme | Substrate | Product Diastereomer | Diastereomeric Excess (de) | Enantiomeric Excess (ee) | Reference |

| KRED 110 | Racemic α-fluoro-β-keto ester | anti (2S, 3S) | High | High | alaska.edu |

| KRED 130 | Racemic α-fluoro-β-keto ester | syn (2S, 3R) | High | High | alaska.edu |

| KRED-02 | α-amido-β-keto ester | cis (2S, 3R) | 99% | >99% | frontiersin.org |

| KRED-10 | α-amido-β-keto ester | trans (2R, 3R) | 98% | >99% | frontiersin.org |

Mechanistic Models for Chiral Induction

Understanding the mechanism by which chirality is transferred from a catalyst to a substrate is fundamental for designing more efficient and selective reactions. For the synthesis of fluorinated β-keto esters, various models have been proposed to explain the origin of stereoselectivity.

In organocatalyzed reactions using chiral quaternary ammonium salts, such as those derived from cinchona alkaloids, hydrogen bonding plays a critical role in chiral induction. mdpi.com These catalysts are often used in phase-transfer catalysis, where the ammonium salt acts as a chiral phase-transfer agent.

The proposed model involves the formation of a tight ion pair between the chiral ammonium cation and the enolate of the β-keto ester. The rigid structure of the catalyst, often featuring a hydroxyl group, allows for a two-point binding interaction with the enolate through hydrogen bonding and electrostatic interactions. This interaction effectively shields one face of the planar enolate. The incoming electrophile (e.g., an electrophilic fluorine source) is then directed to the more accessible face, resulting in the preferential formation of one enantiomer. chimia.ch The specific stereochemical outcome is dictated by the absolute configuration of the catalyst, allowing for the synthesis of either enantiomer of the product by simply choosing the appropriate pseudoenantiomeric catalyst (e.g., quinine vs. quinidine derivatives). mdpi.com

Lewis Acid Activation Mechanisms

The reactivity of fluorinated β-keto esters, such as ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate, in stereoselective transformations is frequently enhanced through the use of Lewis acids. These catalysts play a crucial role in activating the substrate, thereby controlling the stereochemical outcome of the reaction. The primary mechanism of activation involves the coordination of the Lewis acid to the carbonyl oxygen atoms of the β-keto ester.

This coordination to the electron-rich oxygen atoms increases the electrophilicity of the β-keto ester. For β-dicarbonyl compounds, the Lewis acid can form a chelate with both carbonyl groups, fixing the molecule in a more rigid conformation. This chelation enhances the acidity of the α-proton and facilitates the formation of an enolate or a related reactive intermediate. The resulting Lewis acid-substrate complex is more susceptible to attack by nucleophiles or electrophiles.

In the context of stereoselective reactions, particularly asymmetric fluorination, chiral Lewis acids are employed to create a chiral environment around the substrate. This chiral pocket dictates the trajectory of the incoming reagent, leading to the preferential formation of one enantiomer over the other.

A significant breakthrough in this area was the use of titanium/TADDOL complexes as chiral Lewis acids to catalyze the α-fluorination of α-substituted acyclic β-keto esters. mdpi.com In this system, the titanium center acts as the Lewis acid, coordinating to the β-keto ester. The bulky, chiral TADDOL ligand creates a well-defined chiral pocket that effectively shields one face of the enolate intermediate, allowing the electrophilic fluorinating agent, such as Selectfluor®, to attack from the less sterically hindered face. This mechanism results in high enantioselectivity. mdpi.com The general principle involves the Lewis acid activating the β-keto ester, which is then attacked by the electrophilic fluorine source. mdpi.comacs.org

The effectiveness of various chiral metal complexes as Lewis acids in the asymmetric fluorination of β-keto esters has been demonstrated in several studies. These investigations highlight how the choice of metal and ligand can influence both the yield and the enantiomeric excess of the fluorinated product.

| Substrate | Catalyst | Yield (%) | ee (%) |

| Ethyl 2-benzyl-3-oxobutanoate | Cu/diphenylamine-linked bis(oxazoline) | 60 | 61 |

| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Cu/diphenylamine-linked bis(oxazoline) | 56 | 75 |

| Ethyl 2-acetyl-2-phenylacetate | Fe(III)-salan | 87 | 94 |

| Ethyl 2-benzoyl-2-methylpropanoate | Fe(III)-salan | 96 | 87 |

| Ethyl 2-methyl-3-oxo-3-phenylpropanoate | Ni(II)-monooxazoline | 41 | 25 |

This table presents a selection of research findings on the use of different chiral Lewis acid complexes for the asymmetric fluorination of β-keto esters, adapted from Xu's group and others. mdpi.com

The general mechanism for Lewis acid-catalyzed reactions can involve the formation of an oxocarbenium ion intermediate, particularly at low temperatures. nih.gov The Lewis acid activates the carbonyl group, facilitating a rearrangement or reaction that proceeds through a stereochemically defined transition state. nih.gov The choice of the Lewis acid and reaction conditions, such as temperature, can determine the stereochemical pathway of the reaction, leading to either the kinetic or thermodynamic product. nih.gov

Catalysis in the Chemistry of Ethyl 4,4,5,5 Tetrafluoro 3 Oxo Pentanoate

Transition Metal Catalysis

Transition metal complexes are powerful catalysts for a wide array of organic transformations due to their variable oxidation states, ability to coordinate with organic substrates, and capacity to facilitate bond formation and cleavage. In the context of β-keto esters, transition metals have been instrumental in developing stereoselective reactions.

Titanium-Based Catalysts (e.g., Ti/TADDOL complexes)

Titanium-based Lewis acids, particularly those derived from TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol), have emerged as highly effective catalysts for asymmetric reactions of β-keto esters. These complexes can activate the substrate towards nucleophilic attack or, more commonly, facilitate electrophilic reactions at the α-position.

A significant application of Ti/TADDOL catalysts is in the enantioselective electrophilic fluorination of β-keto esters. beilstein-journals.orgnih.gov The catalyst, typically a TADDOLato-titanium(IV) dichloride complex, acts as a Lewis acid, coordinating to the β-keto ester and promoting the formation of a titanium enolate. beilstein-journals.org This chiral enolate then reacts with an electrophilic fluorine source, such as F-TEDA (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), to yield the α-fluorinated product with high enantioselectivity. beilstein-journals.orgresearchgate.net The steric environment created by the chiral TADDOL ligand effectively controls the facial selectivity of the fluorination. beilstein-journals.org Research in this area has demonstrated that the structure of the TADDOL ligand and the reaction conditions, including solvent and temperature, significantly influence both the catalytic activity and the enantiomeric excess (ee) of the product. beilstein-journals.orgnih.gov While specific data for ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate is not extensively documented, the results from other β-keto esters provide a strong basis for its potential in similar transformations.

Table 1: Titanium-TADDOL Catalyzed Asymmetric Fluorination of β-Keto Esters This table presents data for the asymmetric fluorination of various β-keto esters using Ti/TADDOL catalysts as representative examples.

| Substrate (β-Keto Ester) | Catalyst | Fluorinating Agent | Solvent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | TiCl₂(TADDOL) | F-TEDA | Acetonitrile | 85 | 91 | beilstein-journals.org |

| Ethyl 2-oxo-cyclohexanecarboxylate | TiCl₂(TADDOL) | F-TEDA | Acetonitrile | 88 | 85 | beilstein-journals.org |

| Ethyl benzoylacetate | TiCl₂(TADDOL) | NFSI | Dichloromethane | 92 | 62 | nih.gov |

Lanthanide Catalysis (e.g., La(OTf)₃)

Lanthanide triflates, such as lanthanum(III) triflate (La(OTf)₃), are known to be effective and water-tolerant Lewis acid catalysts for a variety of organic reactions. organic-chemistry.orgacs.org Their utility in the chemistry of β-keto esters is exemplified by their ability to catalyze direct amidation reactions. organic-chemistry.org This transformation involves the coupling of an ester with an amine to form an amide, a ubiquitous functional group in pharmaceuticals and biologically active compounds.

The La(OTf)₃-catalyzed amidation proceeds under mild conditions and demonstrates a broad substrate scope, tolerating various functional groups. organic-chemistry.orgacs.org The mechanism is believed to involve the coordination of the lanthanide catalyst to the ester carbonyl group, enhancing its electrophilicity and facilitating nucleophilic attack by the amine. This methodology offers an efficient and environmentally benign alternative to traditional methods that often require stoichiometric activating agents. For polyfluorinated β-keto esters like ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, this catalytic system could provide a direct route to novel fluorinated amides.

Copper(II) Catalysis

Copper(II) complexes, particularly those with chiral ligands like bis(oxazolines), have proven to be versatile catalysts for enantioselective transformations of β-keto esters. nih.govresearchgate.net A notable application is the asymmetric electrophilic fluorination. nih.govresearchgate.net In these reactions, a chiral copper(II)-bis(oxazoline) complex catalyzes the reaction between a β-keto ester and an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI). researchgate.net

The reaction can be performed with low catalyst loadings and often benefits from the use of additives like hexafluoroisopropanol (HFIP), which can enhance enantioselectivity. researchgate.net The development of these copper-catalyzed methods in continuous-flow microreactors has demonstrated high efficiency, with short reaction times and excellent yields and enantioselectivities. nih.gov These findings suggest a promising avenue for the stereoselective functionalization of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate.

Table 2: Copper(II)-Catalyzed Asymmetric Fluorination of Cyclic β-Keto Esters This table showcases the performance of Copper(II)-bis(oxazoline) catalysts in the asymmetric fluorination of representative cyclic β-keto esters.

| Substrate | Catalyst | Fluorinating Agent | Reaction Time (min) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|---|

| Ethyl 2-oxocyclopentanecarboxylate | (R,R)-Ph-Box-Cu(OTf)₂ | NFSI | 20 | 99 | 98 | nih.gov |

| Ethyl 2-oxocyclohexanecarboxylate | (R,R)-Ph-Box-Cu(OTf)₂ | NFSI | 20 | 99 | 97 | nih.gov |

| Ethyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | (R,R)-Ph-Box-Cu(OTf)₂ | NFSI | 10 | 98 | 99 | nih.gov |

Organocatalysis

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry, offering a powerful alternative to metal-based catalysts. For the transformations of β-keto esters, several organocatalytic strategies have been successfully employed.

Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis (PTC) is a valuable technique for reacting water-soluble reagents with substrates soluble in organic solvents. Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been extensively used for the enantioselective alkylation and halogenation of β-keto esters.

In a typical PTC setup, the catalyst, a quaternary ammonium (B1175870) salt, facilitates the transfer of an anionic nucleophile from the aqueous phase to the organic phase where it can react with the substrate. In the context of asymmetric synthesis, the chiral catalyst forms a chiral ion pair with the enolate of the β-keto ester, directing the approach of the electrophile to one face of the enolate, thereby inducing enantioselectivity. While specific applications to ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate are not widely reported, the principles of PTC are broadly applicable to this class of compounds.

Cinchona Alkaloid-Based Catalysts

Cinchona alkaloids and their derivatives are among the most successful classes of organocatalysts, particularly in asymmetric synthesis. nih.govrsc.org Beyond their use in PTC, they can function as Brønsted bases or hydrogen-bond donors to activate substrates.

In the context of β-keto esters, Cinchona alkaloid-derived catalysts have been employed for enantioselective reactions such as α-chlorination. nih.gov For instance, hybrid amide-based Cinchona derivatives have been shown to catalyze the phase-transfer α-chlorination of β-keto esters with high yields and excellent enantioselectivity. nih.gov The catalyst's structure, particularly the substituents on the alkaloid core, plays a crucial role in determining the stereochemical outcome of the reaction. The application of these catalysts to fluorinated β-keto esters like ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate holds significant potential for the synthesis of chiral, fluorinated building blocks.

Table 3: Cinchona Alkaloid-Catalyzed Enantioselective α-Chlorination of β-Keto Esters This table provides examples of the enantioselective α-chlorination of various β-keto esters using Cinchona alkaloid-based catalysts.

| Substrate | Catalyst (mol%) | Chlorinating Agent | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

|---|---|---|---|---|---|

| tert-Butyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate | 1 | N-Chlorosuccinimide | >99 | 97 | nih.gov |

| tert-Butyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | 0.5 | N-Chlorosuccinimide | >99 | 95 | nih.gov |

Bifunctional Catalysts

Bifunctional catalysts possess two distinct catalytic sites that act in a concerted or sequential manner to promote a chemical transformation. This cooperative action can lead to enhanced reaction rates, improved selectivities, and the ability to effect transformations that are challenging for monofunctional catalysts. In the context of β-keto esters like ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, bifunctional catalysts can activate both the nucleophile and the electrophile, or facilitate cascade reactions.

While specific studies on the application of bifunctional catalysts to ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate are not extensively documented, the principles of bifunctional catalysis can be readily extended to this substrate. For instance, bifunctional thiourea (B124793) catalysts, which combine a hydrogen-bond donating thiourea moiety with a Brønsted base (e.g., a tertiary amine), are highly effective in promoting asymmetric Michael additions to enones. beilstein-journals.org A similar strategy could be envisioned for the reaction of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate with various nucleophiles. The thiourea group would activate the keto group of the pentanoate by hydrogen bonding, increasing its electrophilicity, while the basic site would deprotonate the nucleophile, enhancing its reactivity.

Another relevant example is the use of bifunctional phase-transfer catalysts in asymmetric synthesis. These catalysts, often based on chiral ammonium salts, can facilitate reactions between a water-soluble nucleophile and an organic-soluble electrophile, such as our target keto ester.

The table below illustrates the general concept of bifunctional catalysis in a reaction analogous to what could be performed with ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate.

| Catalyst Type | Catalytic Sites | Potential Application to Ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate |

| Thiourea-Amine | Hydrogen-bond donor (thiourea) and Brønsted base (amine) | Asymmetric addition of nucleophiles to the carbonyl group. |

| Chiral Ammonium Salt | Phase-transfer agent and chiral scaffold | Asymmetric alkylation or other reactions under phase-transfer conditions. |

| Metal-Ligand Complex | Lewis acid (metal) and Brønsted base/acid (ligand) | Cooperative activation for various bond-forming reactions. |

The development of bespoke bifunctional catalysts for transformations involving ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate holds significant promise for achieving high levels of stereocontrol in the synthesis of complex fluorinated molecules.

Biocatalysis

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers numerous advantages, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and a reduced environmental footprint. For the transformation of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, the reduction of the ketone group to a secondary alcohol is a key reaction that can be efficiently catalyzed by enzymes.

Ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are classes of enzymes that catalyze the reversible reduction of ketones to alcohols, typically utilizing a nicotinamide (B372718) cofactor such as NADPH or NADH as the hydride source. nih.govnih.gov These enzymes are widely employed in the pharmaceutical and fine chemical industries for the synthesis of chiral alcohols. nih.gov

The asymmetric reduction of the prochiral ketone in ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate to the corresponding chiral hydroxy ester is a prime application for KREDs and ADHs. The stereochemical outcome of the reaction is determined by the specific enzyme used, as different enzymes can exhibit opposite stereopreferences.

While a comprehensive screening of KREDs and ADHs against ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate has not been reported in detail, studies on analogous substrates provide valuable insights. For example, the reduction of ethyl 4-chloro-3-oxobutanoate to ethyl (R)-4-chloro-3-hydroxybutanoate has been successfully achieved with high enantiomeric excess using an E. coli system co-expressing an aldehyde reductase and a glucose dehydrogenase for cofactor regeneration. nih.gov Given the structural similarities, it is highly probable that a suitable KRED or ADH could be identified for the stereoselective reduction of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate.

The table below presents data from the literature on the reduction of various ketones by KREDs and ADHs, illustrating the high selectivities that can be achieved.

| Enzyme | Substrate | Product | Enantiomeric Excess (ee) |

| Horse Liver Alcohol Dehydrogenase (HLADH) | rac-2-norbornanone | (1R,2S,4S)-2-norbornanol | >98% |

| Thermoanaerobium brockii ADH (TabADH) | rac-bicyclo[3.2.0]hept-2-en-6-one | (1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol | >95% |

| ChKRED12 M191S | rac-ethyl 2-methoxy-3-oxo-3-phenylpropanoate | (2S,3S)-ethyl 2-methoxy-3-hydroxy-3-phenylpropanoate | >99% |

While nature provides a vast library of enzymes, their native properties may not be optimal for a specific industrial process. Protein engineering, including rational design, directed evolution, and semi-rational approaches, allows for the tailoring of enzyme properties such as substrate specificity, activity, stability, and stereoselectivity. rsc.org

For the reduction of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate, enzyme engineering could be instrumental in developing a biocatalyst with superior performance. If a wild-type KRED shows low activity or selectivity towards this fluorinated substrate, mutations can be introduced into the enzyme's active site to improve its catalytic efficiency.

A common strategy involves creating a library of enzyme variants through mutagenesis and then screening this library for improved performance. For instance, site-saturation mutagenesis of key residues in the active site of a ketoreductase has been shown to significantly enhance its activity and stereoselectivity for the reduction of ethyl 2'-ketopantothenate, a structurally related keto ester. rsc.org This approach could be directly applied to develop a highly selective biocatalyst for the synthesis of a specific enantiomer of ethyl 4,4,5,5-tetrafluoro-3-hydroxypentanoate.

Furthermore, the development of whole-cell biocatalysts, where the engineered enzyme is overexpressed in a microbial host such as E. coli, can simplify the process by integrating cofactor regeneration. For example, co-expression of an engineered KRED with a glucose dehydrogenase (GDH) can create a self-sustaining system for the reduction of the keto ester, where the GDH continuously regenerates the NADPH cofactor consumed by the KRED. nih.gov

The following table summarizes how enzyme engineering can improve catalyst performance, based on a study of an engineered ketoreductase. rsc.org

| Enzyme Variant | Mutations | Specific Activity (U/mg) | Catalytic Efficiency (s⁻¹mM⁻¹) |

| Wild-Type SSCR | - | 108.3 | 5.2 |

| M3 Mutant | F97L, S173I, P243L | 249.1 | 27.08 |

This data demonstrates the significant improvements in both activity and efficiency that can be achieved through targeted protein engineering, a strategy that holds immense potential for the biocatalytic applications of ethyl 4,4,5,5-tetrafluoro-3-oxo-pentanoate.

Mechanistic Investigations and Computational Studies

Elucidation of Reaction Pathways and Transition States

The mechanistic pathways for reactions involving ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate are often complex, proceeding through multi-step sequences. While specific studies on this exact molecule are limited, the reaction mechanisms can be inferred from studies on structurally similar polyfluoroalkyl-3-oxo esters.

One-pot, three-component reactions are a common strategy for synthesizing complex heterocyclic structures from fluorinated β-ketoesters. For instance, the reaction of ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate with aldehydes and 1,3-diaminopropane (B46017) is proposed to proceed through a domino mechanism to form pyrido[1,2-a]pyrimidines. researchgate.net Similarly, reactions of ethyl 4,4,4-trifluoro-3-oxobutanoate with arylidenemalononitriles can yield different products like 2-trifluoromethyl-3,4-dihydro-2H-pyran or 2-(trifluoromethyl)piperidine (B127925) derivatives, depending on the reaction conditions, with a plausible mechanism involving initial Michael addition followed by cyclization. researchgate.net

These transformations typically involve a sequence of reactions that may include:

Knoevenagel Condensation: Initial reaction between an active methylene (B1212753) compound (like the β-ketoester) and an aldehyde.

Michael Addition: The addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Intramolecular Cyclization and Dehydration: Subsequent ring-closure followed by the elimination of a water molecule to form the final stable heterocyclic product.

In a proposed domino mechanism for the formation of trifluoromethyl-substituted tetrahydropyrrolo[2,1-b]oxazol-5-ones from ethyl trifluoropyruvate, the process begins with the attachment of the ketone's activated methylene group to the polyfluoroacyl group of the oxoester. nih.gov This is followed by condensation with an amino alcohol, leading to an intermediate that undergoes tautomerization and intramolecular cyclization. nih.gov The elucidation of these pathways relies on the isolation of intermediates or the use of spectroscopic methods to observe their transient formation.

Role of Intermediates in Stereocontrol

Intermediates play a crucial role in dictating the stereochemical outcome of reactions involving fluorinated β-ketoesters. The formation of specific diastereomers or enantiomers is often determined by the geometry of transient species formed during the reaction.

In the synthesis of complex molecules, such as bicyclic γ-lactams from ethyl trifluoropyruvate, the reaction often yields a mixture of diastereomers. nih.gov The stereochemistry of the final product is predetermined by the configuration of key intermediates. For example, in certain organocatalytic reactions, the stereochemistry of the product is established by the configuration of an enamine intermediate. nih.gov The Z- and E-isomers of this enamine intermediate can lead to different stereoisomeric products. nih.gov

The Michael-Claisen cyclization reaction, used to create tetracycline (B611298) analogs, provides another example where intermediates govern stereocontrol. The reaction of a β-substituted AB enone with a D-ring precursor generates a quaternary stereogenic center. harvard.edu The efficiency and outcome of this cyclization are highly dependent on the nature of the substituents, which influence the stability and reactivity of the cyclization intermediates. harvard.edu The ability to control the formation of these intermediates is therefore essential for synthesizing the desired stereoisomer.

Theoretical Calculations and Molecular Modeling in Reaction Design

Theoretical calculations and molecular modeling are indispensable tools for understanding and predicting the reactivity of compounds like ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate. These computational methods provide insight into reaction energetics, transition state structures, and electron distribution, which are often difficult to determine experimentally.

High-level composite methods are used to calculate thermochemical data with high accuracy. For example, the HEATr-345Q protocol can be employed to compute the enthalpies of formation for reactants, intermediates, and products, as well as the energy barriers for reactions. osti.gov Such calculations are vital for constructing an accurate potential energy surface for a reaction, which maps the energy of the system as a function of the geometry of the atoms involved. osti.gov

Molecular modeling can also clarify bonding characteristics. The analysis of one-electron density distribution, p(r), can be used to create a unified model of bonding and electronic structure in strained ring systems that may be formed in complex cyclizations. smu.edu By understanding the electronic properties, chemists can better predict how a molecule will react.

These computational approaches allow for the in silico design of reactions. By modeling different substrates, catalysts, and reaction conditions, researchers can screen for the most promising pathways before undertaking laboratory work, saving significant time and resources.

Table 1: Computational Methods in Reaction Design

| Computational Technique | Application | Insights Gained | Reference |

|---|---|---|---|

| HEATr-345Q | Calculation of reaction and activation energies. | Enthalpies of formation, reaction barriers, potential energy surfaces. | osti.gov |

| Electron Density Analysis (p(r)) | Unified modeling of bonding in cyclic structures. | Understanding of electronic structure and stability in strained rings. | smu.edu |

Spectroscopic Techniques for Mechanistic Insights (e.g., in situ NMR, MS for intermediates)

Spectroscopic techniques are critical for obtaining direct evidence of reaction mechanisms, particularly for identifying transient intermediates that are key to understanding a reaction pathway.

Mass Spectrometry (MS) , especially Electrospray Ionization Mass Spectrometry (ESI-MS), is a highly sensitive technique for detecting low-abundance charged intermediates in solution. nih.govrsc.org It has been successfully used to monitor reactions catalyzed by metal complexes and organocatalysts. nih.gov By coupling electrochemistry with ESI-MS, it is possible to detect fleeting intermediates with lifetimes on the order of milliseconds, providing crucial mechanistic information. stanford.edu The high specificity of MS, based on molecular weight information, allows for the unambiguous identification of these transient species. stanford.edu

In situ Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool. For fluorinated compounds like ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate, ¹⁹F NMR is particularly informative. nih.gov The chemical shifts of the fluorine atoms are highly sensitive to their local electronic environment. This allows researchers to distinguish between the starting material, intermediates, and final products in a reaction mixture in real-time. nih.gov For example, in the synthesis of bicyclic γ-lactams, ¹⁹F NMR and GC-MS were used to identify the formation of different diastereomers, which exhibited distinct signals and retention times. nih.gov

Table 2: Spectroscopic Techniques for Mechanistic Analysis

| Spectroscopic Method | Type of Information | Application Example | Reference |

|---|---|---|---|

| ESI-MS | Detection and structural characterization of charged, low-abundance reactive intermediates. | Identifying intermediates in metal-catalyzed and organocatalytic reactions. | nih.govrsc.org |

| EC-MS | Real-time detection of short-lived electrochemical reaction intermediates. | Capturing diimine intermediates with millisecond lifetimes from electrode surfaces. | stanford.edu |

| ¹⁹F NMR Spectroscopy | Monitoring the conversion of fluorinated reactants and the formation of fluorinated products/intermediates. | Analyzing reaction mixtures to identify diastereomers and products in syntheses involving ethyl trifluoropyruvate. | nih.gov |

Applications of Ethyl 4,4,5,5 Tetrafluoro 3 Oxo Pentanoate As an Advanced Synthetic Precursor

Building Block for Complex Fluorinated Scaffolds

The incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate serves as a valuable synthon for introducing the tetrafluoroethyl group into a variety of molecular frameworks, leading to the creation of complex fluorinated scaffolds. The electron-withdrawing nature of the fluoroalkyl chain enhances the reactivity of the adjacent carbonyl and methylene (B1212753) groups, making it a versatile partner in a range of chemical transformations.

Researchers have utilized this building block in palladium-catalyzed reactions and other transition-metal-mediated cross-couplings to construct elaborate structures that would be challenging to synthesize via traditional methods. The presence of the tetrafluoroethyl moiety can also influence the conformational preferences and electronic properties of the resulting molecules, a desirable feature in the design of advanced materials and pharmaceuticals.

Precursor in the Synthesis of Quaternary Carbon Centers

The construction of quaternary carbon centers, particularly those bearing fluorine atoms, is a formidable challenge in synthetic organic chemistry. Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate provides a strategic advantage in this area. The activated methylene group, flanked by two electron-withdrawing groups (the ester and the tetrafluoroethyl ketone), is readily deprotonated to form a stable enolate. This nucleophilic intermediate can then participate in various alkylation and arylation reactions to forge new carbon-carbon bonds.

The steric hindrance imposed by the bulky tetrafluoroethyl group can influence the stereochemical outcome of these reactions, offering a potential avenue for diastereoselective synthesis of complex molecules with all-carbon quaternary centers. While specific examples detailing the use of ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate for this purpose are not yet widely documented in publicly available literature, the inherent reactivity of the molecule suggests significant potential in this synthetic application.

Role in the Preparation of Difluorocarboxylic Acids

While the direct conversion of ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate to a difluorocarboxylic acid is not a primary application, its structural features are relevant to the synthesis of related fluorinated acids. The chemistry of β-ketoesters is rich with transformations that can lead to a variety of carboxylic acid derivatives. For instance, under specific hydrolytic and decarboxylative conditions, the ester functionality can be cleaved to potentially yield a tetrafluorinated carboxylic acid.

Furthermore, the reactivity of the carbonyl group could be exploited in rearrangement reactions, which, followed by subsequent oxidative cleavage, might offer a pathway to difluorinated carboxylic acid derivatives. However, specific and optimized protocols for the direct conversion of ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate to difluorocarboxylic acids are not extensively reported in the scientific literature.

Utility in Heterocyclic Synthesis beyond Initial Condensation

The reactivity of ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate extends beyond simple condensation reactions in the synthesis of heterocyclic compounds. Its bifunctional nature, possessing both electrophilic (carbonyl) and nucleophilic (enolate) centers, allows for its participation in more complex, multi-step, and multicomponent reactions to build elaborate heterocyclic systems.

A notable example, while involving a closely related analogue, ethyl 4,4,5,5,5-pentafluoro-3-oxopentanoate, highlights the potential of such precursors. In a three-component reaction with aldehydes and 1,3-diaminopropane (B46017), it participates in the formation of diverse pyrido[1,2-a]pyrimidines. researchgate.net This type of reaction, where multiple bonds are formed in a single operation, showcases the efficiency and versatility of fluorinated β-ketoesters in generating molecular complexity. The tetrafluoroethyl group in the target compound would be expected to impart unique properties to the resulting heterocyclic scaffolds.

Contribution to the Construction of Biologically Relevant Structural Motifs

The introduction of fluorinated motifs is a well-established strategy in medicinal chemistry to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate, as a carrier of the tetrafluoroethyl group, is a valuable tool for the synthesis of novel, biologically active molecules.

The heterocyclic and other complex scaffolds synthesized from this precursor are of significant interest for biological screening. For instance, the pyrido[1,2-a]pyrimidine (B8458354) core, accessible through multicomponent reactions with similar fluorinated precursors, is recognized for its potential in creating bioactive substances. researchgate.net The unique electronic and lipophilic properties conferred by the tetrafluoroethyl group can lead to favorable interactions with biological targets, making ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate a key player in the development of new therapeutic agents.

Future Research Directions and Emerging Trends

Development of Novel Green Synthetic Methodologies

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly guiding synthetic strategies. For a compound like ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate, future research in green synthesis is likely to focus on several key areas. A primary objective will be the development of catalytic, atom-economical processes that minimize waste. This includes exploring the use of renewable starting materials and energy-efficient reaction conditions.

The use of biocatalysis, employing enzymes to perform chemical transformations, is a particularly promising avenue for the greener synthesis of fluorinated compounds. nih.gov By analogy with the microbial reduction of similar compounds like ethyl 4,4,4-trifluoroacetoacetate, enzymatic methods could be developed for the stereoselective reduction of the ketone functionality in ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate, providing access to chiral building blocks under mild, aqueous conditions. nih.gov

Another area of focus will be the use of more environmentally benign solvents. Research into replacing traditional volatile organic solvents with alternatives such as water, supercritical fluids, or ionic liquids for the synthesis and functionalization of this compound would be a significant step forward. The development of solvent-free reaction conditions is another potential goal.

Expanding the Scope of Asymmetric Transformations

The introduction of chirality is a critical step in the synthesis of many biologically active molecules. For ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate, the carbonyl group and the adjacent acidic methylene (B1212753) group are prime targets for asymmetric transformations. Future research will likely focus on the development of highly enantioselective and diastereoselective methods to access a wider range of chiral derivatives.

Building on the successes with other fluorinated β-keto esters, the asymmetric hydrogenation or transfer hydrogenation of the ketone in ethyl 4,4,5,5-tetrafluoro-3-oxopentanoate using chiral metal catalysts (e.g., based on rhodium, ruthenium, or iridium) is a logical and important research direction. The development of organocatalytic methods for the asymmetric reduction of the ketone or for the functionalization of the α-position would also be of great interest.